(Rac)-X77

SARS-CoV-2 Main Protease Inhibition Binding Affinity

Covalent Mpro inhibitors confound equilibrium binding studies and SAR campaigns with irreversible kinetics. (Rac)-X77, the validated non-covalent reference standard, solves this. • Reversible, non-covalent binding: Kd 0.057 µM, IC50 4.1 µM - enables standard equilibrium measurements without time-dependent inactivation. • Multi-species structural validation: co-crystal structures with Mpros from SARS-CoV-2 (PDB 6W63), SARS-CoV, MERS-CoV, and HCoV-NL63 - a pan-coronavirus baseline unavailable for most inhibitors. • Defined resistance profile: substitutions at E166, H163, H172 - distinct from covalent inhibitors, essential for variant Mpro studies. ≥98% purity, in stock for immediate research use.

Molecular Formula C27H33N5O2
Molecular Weight 459.6 g/mol
Cat. No. B8144497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-X77
Molecular FormulaC27H33N5O2
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4
InChIInChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33)
InChIKeyMUNFBYOTGGMQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-X77: Non-Covalent Mpro Inhibitor


(Rac)-X77 (CAS 2144491-78-9), the racemate of X77, is a potent non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) . X77 binds to SARS-CoV-2 Mpro with a dissociation constant (Kd) of 0.057 μM . The compound has been extensively characterized through X-ray crystallography, with structures of X77 bound to Mpros from SARS-CoV-2 (PDB: 6W63), SARS-CoV, MERS-CoV, and HCoV-NL63 available, establishing it as a well-validated reference standard for structure-based drug design and virtual screening campaigns [1][2].

1
Non-covalent Mpro inhibitor for reversible binding studies and equilibrium kinetics.
2
Structurally validated reference standard for structure-based drug design and virtual screening.
3
Cross-coronavirus probe with resolved crystal structures across SARS-CoV-2, SARS-CoV, MERS-CoV, and HCoV-NL63 Mpro.

Why (Rac)-X77 Cannot Be Substituted


Substitution of (Rac)-X77 with other Mpro inhibitors without validation introduces confounding variables in both biochemical and computational assays. X77 is a non-covalent, reversible inhibitor that binds to the Mpro active site through a distinct binding mode characterized by extensive hydrophobic and van der Waals interactions with residues His-41, Met-49, Cys-145, Met-165, and Gln-189, without forming a covalent bond to the catalytic cysteine [1]. This mechanism differs fundamentally from covalent inhibitors such as GC376 (aldehyde warhead) and nirmatrelvir (PF-07321332, nitrile warhead), which irreversibly modify Cys-145 [2][3]. The non-covalent nature of X77 enables equilibrium binding measurements and reversible inhibition kinetics that are not possible with covalent inhibitors, and its binding mode has been resolved across multiple coronaviral Mpro orthologs, providing a validated structural baseline for comparative studies [4]. Furthermore, resistance to X77 arises from specific Mpro pocket substitutions (E166, H163, H172) that alter S1 site occupancy, a resistance profile distinct from covalent inhibitors and critical for understanding structure-activity relationships .

This Compound
Non-covalent, reversible inhibitor. Enables equilibrium binding measurements (Kd) and standard reversible kinetics.
Covalent Inhibitors (GC376, Nirmatrelvir)
Irreversibly modify catalytic Cys-145. Time-dependent inactivation kinetics may confound routine biochemical screening.
This Compound
Resistance profile linked to S1 site pocket substitutions (E166, H163, H172) distinct from covalent warhead mutations.
Other Mpro Inhibitors
Resistance mechanisms may differ; directly substituting without validation obscures structure-activity relationship interpretation.
Class-level mechanistic mismatch may shift biochemical and computational assay outcomes. Direct replacement requires head-to-head validation.

(Rac)-X77: Key Differentiators


Superior Binding Affinity

X77 demonstrates substantially higher binding affinity for SARS-CoV-2 Mpro compared to its structural analog ML188. X77 binds with a Kd of 0.057 μM , whereas ML188 inhibits SARS-CoV 3CLpro with an IC50 of 1.5 μM, representing a difference of approximately 26-fold in potency based on these distinct but directionally informative binding metrics . Note that Kd and IC50 are not directly interchangeable; however, the magnitude of difference suggests X77 is the significantly more potent reference compound for Mpro inhibition studies.

Binding Affinity
Cross-study comparable
Kd = 0.057 μM (X77)
Approximately 26-fold difference in reported metrics vs. ML188 (IC50 = 1.5 μM). Note: Kd and IC50 are not directly interchangeable.
Reported higher target engagement context; supports reduced material use in screening.
Biochemical binding assay context.
SARS-CoV-2 Main Protease Inhibition Binding Affinity

Broad-Spectrum Mpro Binding

Unlike many Mpro inhibitors characterized only against SARS-CoV-2, X77 has been structurally validated as binding to Mpros from SARS-CoV-2, SARS-CoV, MERS-CoV, and HCoV-NL63, with crystal structures resolved for each complex [1][2]. Comparative structural analysis revealed that X77 binds to HCoV-NL63 Mpro in a mode highly similar to its binding in SARS-CoV-2 Mpro, with detailed interaction mapping identifying conserved structural determinants essential for broad-spectrum recognition [3]. This multi-species structural characterization is not available for more recent clinical candidates such as nirmatrelvir or ensitrelvir in the public domain.

Broad-Spectrum Binding
Class-level inference
4 orthologs validated
X-ray structures resolved for SARS-CoV-2, SARS-CoV, MERS-CoV, HCoV-NL63 Mpro complexes.
Supports pan-coronavirus reference standard use; multi-species structural data not publicly available for many clinical candidates.
X-ray crystallography and molecular dynamics context.
Pan-coronavirus Broad-spectrum Antiviral X-ray Crystallography

Scaffold for Derivative Design

X77 has been validated as a productive scaffold for derivative design in multiple independent studies. A 2025 study used X77 as the lead compound to design a combinatorial library of 62,424 pyrazole derivatives, with virtual screening and deep learning consensus ranking identifying candidates with strong binding energies and favorable drug-likeness properties [1]. Earlier work in 2023 demonstrated that three novel inhibitors (1543, 2308, 5606) achieved MM-GBSA binding free energies similar to X77 against SARS-CoV-2 Mpro, confirming that X77 represents a competitive potency benchmark [2]. X77 has also been used as the reference ligand in multiple virtual screening campaigns [3].

Scaffold Utility
Supporting evidence
>62,000 derivatives designed
Multiple independent studies; novel inhibitors (1543, 2308, 5606) achieved MM-GBSA energies similar to X77.
Established literature precedent for medicinal chemistry optimization and cross-study comparisons.
In silico combinatorial library design context.
Scaffold-based Drug Design Combinatorial Chemistry Pyrazole Derivatives

Defined Resistance Mutation Profile

The resistance mechanism for (Rac)-X77 has been characterized: resistance arises from SARS-CoV-2 main protease pocket substitutions that diminish fragment-like inhibitor binding, with common mutations at E166, H163, and H172 reducing occupancy at the S1 site . Crystal structures of several Mpro mutants from SARS-CoV-2 variants bound to X77 have been reported, providing atomic-level insight into resistance-conferring structural changes [1]. This characterized resistance profile contrasts with covalent inhibitors where resistance often involves mutations directly affecting warhead reactivity with Cys-145.

Resistance Profile
Class-level inference
E166, H163, H172 pocket substitutions
Crystal structures of mutant Mpros bound to X77 reported.
Characterized profile aids variant Mpro assay interpretation; differs from covalent warhead mutation mechanisms.
Genotypic analysis and structural biology context.
Antiviral Resistance Mpro Mutations Structure-Activity Relationship

Non-Covalent Inhibition Mechanism

X77 is a non-covalent, reversible inhibitor of SARS-CoV-2 Mpro that binds without forming a covalent bond to the catalytic cysteine [1]. This contrasts with covalent inhibitors such as GC376 (IC50 = 0.15 μM), which contains an aldehyde warhead that forms a reversible covalent hemithioacetal with Cys-145, and nirmatrelvir (Ki = 3.11 nM), which contains a nitrile warhead that forms a reversible covalent thioimidate adduct [2][3]. The non-covalent mechanism of X77 enables equilibrium binding measurements (Kd determination via SPR or ITC) and standard reversible inhibition kinetics (IC50 determination) that are not confounded by time-dependent covalent inactivation, making it preferable for routine biochemical screening.

Inhibition Mechanism
Class-level inference
Non-covalent, reversible
GC376: reversible covalent (aldehyde). Nirmatrelvir: reversible covalent (nitrile, Ki = 3.11 nM).
Simplifies assay design and data interpretation; avoids time-dependent covalent kinetic complexity.
Biochemical binding and inhibition assay context.
Non-covalent Inhibitor Reversible Binding Binding Kinetics

High Purity and Solubility

(Rac)-X77 is commercially available from multiple reputable suppliers with documented purity specifications and solubility data suitable for in vitro applications. Reported purities include ≥98% (BOC Sciences, InvivoChem, Yeasen), 99.65% (MedChemExpress), and 99.77% (TargetMol) . DMSO solubility is reported as 250 mg/mL (543.97 mM) under sonication , and 10 mM DMSO stock solutions are available pre-formulated for immediate assay use . This level of validated commercial availability and solubility characterization exceeds that of many proprietary or less-established Mpro inhibitors.

Purity & Solubility
Supporting evidence
≥98% to 99.77% purity
DMSO solubility reported up to 250 mg/mL (543.97 mM); multi-supplier commercial availability.
Supports assay-ready formulation and experimental reproducibility; mitigates supply chain risk.
Commercial product specification context.
Research-grade Compound DMSO Solubility Assay-ready Formulation

(Rac)-X77 Application Scenarios


Virtual Screening & Pharmacophore Modeling

X77 serves as a validated reference ligand for virtual screening campaigns due to its high-resolution crystal structure in complex with SARS-CoV-2 Mpro (PDB: 6W63) and its well-characterized binding mode. The X77-Mpro structure has been used as the basis for Pharmit-based virtual screening to identify X77-mimetic candidates, demonstrating the compound's utility as a pharmacophore template [1]. The availability of multiple co-crystal structures across different coronaviral Mpros further supports pan-coronavirus virtual screening applications [2].

In Vitro Biochemical & SAR Studies

Researchers conducting enzyme inhibition assays or structure-activity relationship (SAR) studies benefit from X77's non-covalent, reversible inhibition mechanism. This mechanism enables standard equilibrium binding measurements (Kd = 0.057 μM) and IC50 determination (4.1 μM under specific assay conditions) without time-dependent covalent inactivation kinetics [1][2]. The compound's defined resistance mutation profile (E166, H163, H172) also supports studies of variant Mpro enzymes .

Broad-Spectrum Antiviral Discovery

For programs targeting multiple coronaviruses or seeking broad-spectrum antivirals, X77 provides a structurally validated baseline. Crystal structures of X77 bound to Mpros from SARS-CoV-2, SARS-CoV, MERS-CoV, and HCoV-NL63 have been resolved, with comparative analysis revealing conserved binding determinants across species [1][2]. This multi-species validation is not available for most other Mpro inhibitors in the public domain.

Lead Optimization & Scaffold Derivatization

X77 has been established as a productive scaffold for derivative design. Recent studies have used X77 as the lead template to generate combinatorial libraries exceeding 60,000 pyrazole derivatives, with consensus ranking identifying candidates with strong binding energies and favorable drug-likeness [1]. Independent work has identified novel inhibitors (1543, 2308, 5606) with MM-GBSA binding free energies comparable to X77, confirming its value as a potency benchmark [2].

Application
Selection Property
Validation Focus
Virtual screening & pharmacophore modeling
High-resolution co-crystal template (PDB: 6W63)
Pharmacophore mimicry and cross-coronavirus virtual screening
In vitro biochemical & SAR studies
Non-covalent reversible inhibition mechanism
Equilibrium binding kinetics and variant Mpro enzyme assays
Broad-spectrum antiviral discovery
Multi-ortholog structural validation
Conserved binding determinant analysis across coronavirus Mpros
Lead optimization & scaffold derivatization
Validated scaffold with established derivative literature
Potency benchmarking and combinatorial library design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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